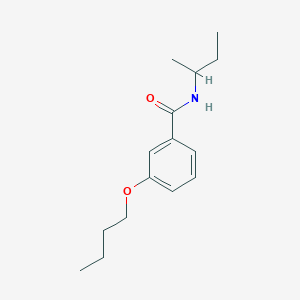![molecular formula C16H16N2O3 B267237 3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a white crystalline powder that belongs to the class of benzamides.
Mecanismo De Acción
The mechanism of action of MPAA involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the induction of apoptosis in cancer cells. MPAA has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of p21, a protein that regulates the cell cycle and promotes cell cycle arrest. MPAA has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, the formation of new blood vessels. Additionally, MPAA has been shown to induce the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, MPAA has some limitations, including its poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, MPAA has been shown to have low bioavailability, which can limit its effectiveness in treating cancer.
Direcciones Futuras
There are several future directions for the research of MPAA. One potential direction is to investigate the use of MPAA in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Another direction is to develop more potent analogs of MPAA that have improved solubility and bioavailability. Additionally, future studies could investigate the potential applications of MPAA in other fields, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
The synthesis of MPAA involves the condensation of 4-methoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base. The resulting product is then acetylated with acetic anhydride to yield MPAA. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
MPAA has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MPAA achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in cancer cell proliferation and survival.
Propiedades
Nombre del producto |
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-7-5-11(6-8-14)9-15(19)18-13-4-2-3-12(10-13)16(17)20/h2-8,10H,9H2,1H3,(H2,17,20)(H,18,19) |
Clave InChI |
UTXDCJHDBJXLMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)



![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)
![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)





